Prajmalium bitartrate chemical structure and properties
Prajmalium bitartrate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prajmalium bitartrate, a quaternary ammonium derivative of the Rauwolfia alkaloid ajmaline, is a Class I antiarrhythmic agent. This document provides an in-depth technical overview of its chemical structure, physicochemical properties, and mechanism of action. Detailed experimental protocols for its synthesis and electrophysiological analysis are presented, alongside a summary of its quantitative effects on cardiac ion channels. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in cardiovascular drug discovery and development.
Chemical Structure and Properties
Prajmalium bitartrate is the bitartrate salt of N-propylajmaline. The chemical structure consists of the pentacyclic indole alkaloid ajmaline, which has been N-alkylated with a propyl group, forming a quaternary ammonium cation. This cation is then paired with a bitartrate anion.
Chemical Structure of Prajmalium Cation:
(A 2D chemical structure image would be placed here in a full whitepaper)
Synonyms: N-Propylajmaline bitartrate, Neo-Gilurytmal[1]
Physicochemical Properties
A summary of the key physicochemical properties of Prajmalium bitartrate is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C27H38N2O8 | --INVALID-LINK-- |
| Molecular Weight | 518.6 g/mol | --INVALID-LINK-- |
| IUPAC Name | (1R,9R,10S,12R,13S,14R,15R,16S,17S,18R)-13-ethyl-14,18-dihydroxy-8-methyl-15-propyl-8,15-diazahexacyclo[14.2.1.0¹,⁹.0²,⁷.0¹⁰,¹⁵.0¹²,¹⁷]nonadeca-2(7),3,5-trien-15-ium; (2R,3R)-2,3-dihydroxy-4-oxobutanoate | --INVALID-LINK-- |
| CAS Number | 2589-47-1 | --INVALID-LINK-- |
| Topological Polar Surface Area | 162 Ų | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 5 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 8 | --INVALID-LINK-- |
| Rotatable Bond Count | 4 | --INVALID-LINK-- |
Mechanism of Action
Prajmalium bitartrate is classified as a Class I antiarrhythmic agent, indicating that its primary mechanism of action is the blockade of voltage-gated sodium channels in cardiomyocytes.
Electrophysiological Effects
Studies using the whole-cell patch-clamp technique on rabbit ventricular myocytes have elucidated the effects of Prajmalium on cardiac ion channels.
-
Sodium Channel Blockade: Prajmalium decreases the maximal rate of depolarization of the cardiac action potential in a dose-dependent manner, with an EC50 of 3 µM. This effect is use- and frequency-dependent, characteristic of Class I antiarrhythmics. At a concentration of 10 µM, Prajmalium reduces the sodium current (INa) by 75%.
-
Calcium Channel Modulation: Unlike many other Class I antiarrhythmics that exhibit negative inotropic effects, Prajmalium has been shown to increase the L-type calcium current (ICaL) at certain concentrations and membrane potentials. At concentrations of 1 and 10 µM, ICaL was increased by 30% and 20%, respectively, at negative holding potentials. This effect may contribute to its lack of significant negative inotropism in clinical use. At higher concentrations (100 µM), it decreases ICaL.
-
Action Potential Duration: The effect on action potential duration is concentration-dependent. At 1 µM, it increases the action potential duration, while at higher concentrations, it leads to a decrease.
The signaling pathway for Prajmalium's primary action is a direct interaction with the sodium channel protein.
Experimental Protocols
Proposed Synthesis of Prajmalium Bitartrate
The following is a proposed two-step synthesis for Prajmalium bitartrate, starting from ajmaline. This protocol is based on general principles of N-alkylation of amines and salt formation.
Step 1: N-propylation of Ajmaline to form Prajmalium (N-propylajmaline)
This reaction involves the quaternization of the more nucleophilic nitrogen atom of ajmaline with a propyl halide.
Methodology:
-
Dissolution: Dissolve ajmaline (1 equivalent) in a suitable aprotic polar solvent such as acetonitrile.
-
Addition of Alkylating Agent: Add 1-iodopropane (1.1 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at reflux temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The quaternary ammonium salt, Prajmalium iodide, may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude Prajmalium iodide can be purified by recrystallization from a suitable solvent system, such as methanol/ether.
Step 2: Formation of Prajmalium Bitartrate
This step involves a salt metathesis reaction to exchange the iodide anion for the bitartrate anion.
Methodology:
-
Dissolution: Dissolve the purified Prajmalium iodide in a minimal amount of a polar solvent like methanol.
-
Addition of Tartaric Acid: Prepare a saturated solution of L-(+)-tartaric acid (1 equivalent) in methanol and add it dropwise to the Prajmalium iodide solution with stirring.
-
Precipitation: Prajmalium bitartrate, being less soluble, will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold methanol, and dry under vacuum to yield pure Prajmalium bitartrate.
Whole-Cell Patch-Clamp Electrophysiology Protocol
The following protocol is a general guideline for studying the effects of Prajmalium bitartrate on ion channels in isolated cardiomyocytes, adapted from standard procedures.
Solutions:
-
External Solution (Tyrode's Solution): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (for Sodium Current): (in mM) 130 CsCl, 10 NaCl, 10 HEPES, 5 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with CsOH.
-
Internal Solution (for Calcium Current): (in mM) 120 CsCl, 20 TEA-Cl, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with CsOH.
Methodology:
-
Cell Preparation: Isolate ventricular myocytes from rabbit hearts using enzymatic digestion. Plate the isolated cells on laminin-coated glass coverslips and allow them to adhere.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Recording: Place a coverslip with adherent myocytes in a perfusion chamber on the stage of an inverted microscope.
-
Seal Formation: Approach a myocyte with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell recording configuration.
-
Data Acquisition:
-
Sodium Currents: Hold the cell at -100 mV and apply depolarizing voltage steps to elicit sodium currents.
-
Calcium Currents: Hold the cell at -40 mV (to inactivate sodium channels) and apply depolarizing voltage steps to elicit L-type calcium currents.
-
-
Drug Application: After recording stable baseline currents, perfuse the chamber with the external solution containing the desired concentration of Prajmalium bitartrate.
-
Data Analysis: Measure the peak current amplitude and other kinetic parameters before and after drug application to determine the effect of Prajmalium bitartrate.
Quantitative Data Summary
The following table summarizes the quantitative effects of Prajmalium bitartrate on cardiac electrophysiology as reported in the literature.
| Parameter | Concentration | Effect | Source |
| Maximal Rate of Depolarization (Vmax) | 3 µM (EC50) | 50% reduction | --INVALID-LINK-- |
| Sodium Current (INa) | 10 nM | Slight depression | --INVALID-LINK-- |
| 10 µM | 75% reduction | --INVALID-LINK-- | |
| L-type Calcium Current (ICaL) | 1 µM | 30% increase | --INVALID-LINK-- |
| 10 µM | 20% increase | --INVALID-LINK-- | |
| 100 µM | Decrease | --INVALID-LINK-- | |
| Force of Contraction | 0.1 µM | 15% increase | --INVALID-LINK-- |
| 1 µM | No effect | --INVALID-LINK-- | |
| 20 µM | 30% depression | --INVALID-LINK-- | |
| Action Potential Duration | 1 µM | Increase | --INVALID-LINK-- |
| >1 µM | Decrease | --INVALID-LINK-- |
Conclusion
Prajmalium bitartrate is a potent Class I antiarrhythmic agent with a well-characterized mechanism of action on cardiac sodium channels. Its unique modulatory effect on calcium channels distinguishes it from other drugs in its class and may contribute to a favorable clinical profile. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this and related compounds.
Disclaimer: The synthesis protocol provided is a proposed method based on established chemical principles and has not been experimentally validated from the available literature. Appropriate safety precautions and experimental validation are necessary before implementation.
